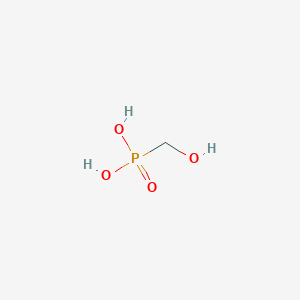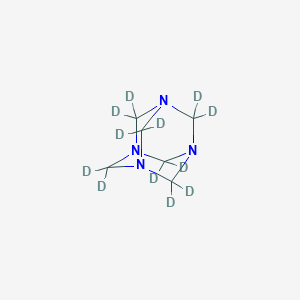
Hexamethylentetramin-d12
Übersicht
Beschreibung
Hexamethylenetetramine-d12, also known as 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane-d12, is a deuterated form of hexamethylenetetramine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. Hexamethylenetetramine-d12 is a white crystalline solid with a cage-like structure similar to adamantane. It is highly soluble in water and polar organic solvents .
Wissenschaftliche Forschungsanwendungen
Hexamethylenetetramine-d12 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of deuterated compounds.
Biology: It is used in metabolic studies to trace the pathways of deuterated compounds in biological systems.
Medicine: It is used in the development of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: It is used in the production of deuterated solvents and other specialty chemicals.
Wirkmechanismus
Target of Action
Hexamethylenetetramine, also known as methenamine, is primarily used as a urinary tract antiseptic . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Hexamethylenetetramine is a synthetically versatile reagent used in organic synthesis . In particular, in the Duff and Sommelet reactions, hexamethylenetetramine acts as the formyl carbon source, while in the Delepine reaction it provides the primary amino groups .
Result of Action
The result of hexamethylenetetramine’s action is the production of formaldehyde in acidic environments, which has bactericidal effects . This makes it effective in treating urinary tract infections .
Action Environment
The action of hexamethylenetetramine is highly dependent on the pH of the environmentIn acidic conditions (ph<6), it is hydrolyzed to formaldehyde, which is bactericidal . Therefore, the efficacy and stability of hexamethylenetetramine are influenced by the pH of its environment.
Biochemische Analyse
Biochemical Properties
Hexamethylenetetramine-d12 is a versatile reagent in organic synthesis. It acts as the formyl carbon source in the Duff and Sommelet reactions, while in the Delepine reaction it provides the primary amino groups . The structure of Hexamethylenetetramine-d12 is particularly stable, in contrast to the very reactive behavior shown by its di-hetero-substituted methylene groups .
Cellular Effects
It has been used as an electrolyte additive in lithium-ion batteries, where it has been shown to prevent the deposition of Mn2+ ions .
Molecular Mechanism
The molecular mechanism of Hexamethylenetetramine-d12 involves its role as a formyl carbon source in various reactions . It is particularly stable, contrasting with the very reactive behavior shown by its di-hetero-substituted methylene groups .
Temporal Effects in Laboratory Settings
It is known to be a synthetically versatile reagent used in organic synthesis .
Metabolic Pathways
Hexamethylenetetramine-d12 is involved in various organic synthesis reactions. In the Duff and Sommelet reactions, it acts as the formyl carbon source, while in the Delepine reaction it provides the primary amino groups .
Vorbereitungsmethoden
Hexamethylenetetramine-d12 is synthesized by the reaction of formaldehyde-d2 and ammonia-d3. The reaction can be conducted in both aqueous and vapor phases. The general reaction scheme is as follows:
6CD2O+4ND3→(CD2)6N4+6D2O
In industrial production, the reaction is typically carried out in a controlled environment to ensure the purity of the deuterated product. The reaction conditions include maintaining a temperature of around 50-70°C and a pressure of 1-2 atmospheres .
Analyse Chemischer Reaktionen
Hexamethylenetetramine-d12 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form formaldehyde-d2 and ammonia-d3 under acidic conditions.
Reduction: It can be reduced to form methanol-d4 and ammonia-d3.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens like chlorine and bromine for substitution reactions. The major products formed from these reactions are deuterated formaldehyde, methanol, and halogenated derivatives .
Vergleich Mit ähnlichen Verbindungen
Hexamethylenetetramine-d12 is unique due to its deuterated nature, which makes it particularly useful in research applications requiring isotopic labeling. Similar compounds include:
Hexamethylenetetramine: The non-deuterated form, used widely in organic synthesis and industrial applications.
Methenamine: Another name for hexamethylenetetramine, used as a urinary antiseptic.
Urotropine: A trade name for hexamethylenetetramine, used in the production of explosives and resins.
Hexamethylenetetramine-d12 stands out due to its isotopic labeling, which provides unique advantages in tracing and studying chemical and biological processes.
Eigenschaften
IUPAC Name |
2,2,4,4,6,6,8,8,9,9,10,10-dodecadeuterio-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYKSIONXSXAKP-LBTWDOQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(N2C(N3C(N1C(N(C2([2H])[2H])C3([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481251 | |
| Record name | Hexamethylenetetramine-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23304-08-7 | |
| Record name | Hexamethylenetetramine-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What information about the molecular structure of hexamethylenetetramine-d12 can be obtained from neutron inelastic scattering?
A1: Neutron inelastic scattering provides valuable information about the vibrational modes of molecules. By analyzing the energy and momentum transfer during the scattering process, researchers can identify specific vibrational frequencies associated with different molecular motions. In the case of hexamethylenetetramine-d12, neutron inelastic scattering data can reveal insights into the vibrational modes of the C-D, C-N, and N-H bonds, as well as the cage-like structure of the molecule []. This information is crucial for understanding the structural dynamics and interactions of hexamethylenetetramine-d12.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


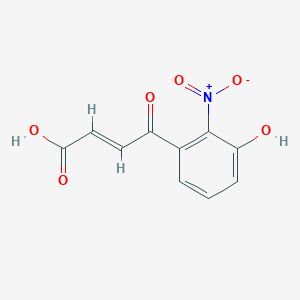
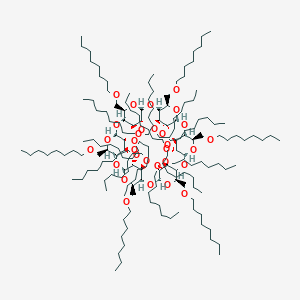
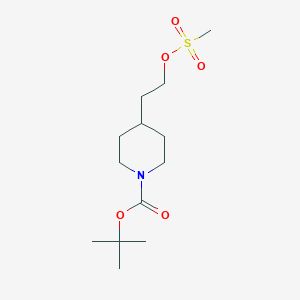


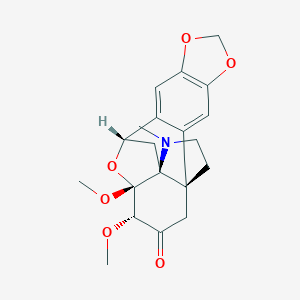
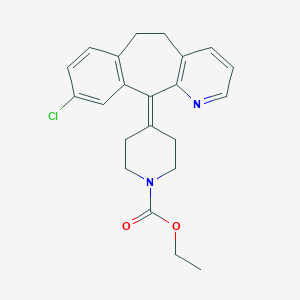

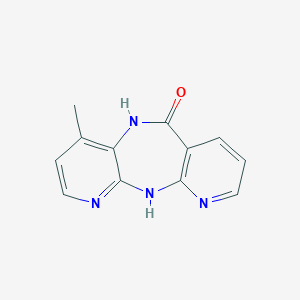


![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)

